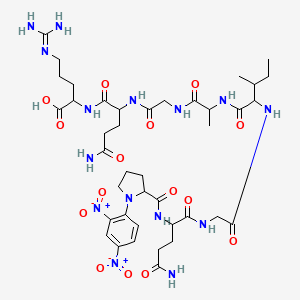

Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH

Description

Contextualization within the Landscape of Synthetic Peptides in Biochemical Research

Synthetic peptides have become indispensable in many areas of biological and biochemical research. nih.gov Advances in solid-phase peptide synthesis (SPPS) have made the rapid and reliable creation of custom amino acid sequences a routine practice, moving beyond the limitations of naturally occurring peptides. biomatik.comresearchgate.net These custom-designed molecules are now widely used as research tools for a vast array of applications. researchgate.net

Researchers employ synthetic peptides in immunological studies, for epitope mapping, and to produce antibodies. nih.govresearchgate.net They are crucial as enzyme substrates to measure and characterize protease activity, in ligand-receptor binding studies, and as probes to investigate molecular interactions. nih.gov The ability to create peptides that are not naturally encoded in an organism's genome has opened up new avenues in drug discovery, vaccine design, and the development of therapeutic agents. biomatik.comresearchgate.net The high specificity and low toxicity of peptides make them attractive candidates for new medicines, with applications in cancer therapy, antibiotic development, and regenerative medicine. researchgate.netbiomatik.com

Historical Trajectory and Evolution of Chromogenic and Fluorogenic Peptide Substrates

The measurement of enzyme activity was significantly advanced by the development of synthetic substrates. Around the 1970s, researchers began to construct synthetic peptides that mimicked the natural target sequences of specific proteases. haemochrom.de This led to the introduction of chromogenic peptide substrates, which were quickly adopted in research laboratories. nih.gov

Chromogenic Substrates: These substrates consist of a short peptide sequence linked to a chromophore, a chemical group that releases a colored compound upon enzymatic cleavage. dcfinechemicals.com A commonly used chromophore is p-nitroaniline (pNA), which produces a yellow color that can be measured spectrophotometrically at 405 nm. haemochrom.de The intensity of the color is proportional to the enzyme's activity. dcfinechemicals.com This technology allowed for the development of assays for enzymes involved in coagulation, fibrinolysis, and the complement systems. nih.gov Initially, high costs and manual assay procedures limited their widespread use, but automation later made them a staple in many laboratories. nih.gov

Fluorogenic Substrates: Seeking greater sensitivity, researchers developed fluorogenic substrates. These operate on a similar principle but release a fluorophore instead of a chromophore. The use of fluorogenic peptide substrates, such as those based on 7-amino-4-methylcoumarin (B1665955) (AMC), became a well-established method for determining protease specificity. pnas.org Cleavage of the peptide bond liberates the fluorescent group, allowing for continuous and highly sensitive monitoring of enzyme kinetics. pnas.org A significant advancement in this area is the use of Förster Resonance Energy Transfer (FRET), where a fluorophore is paired with a quencher molecule on the same peptide. researchgate.netqyaobio.com In its intact state, the peptide's fluorescence is quenched. qyaobio.com Enzymatic cleavage separates the pair, resulting in a measurable increase in fluorescence. qyaobio.com This FRET technology is particularly valuable for high-throughput screening of protease inhibitors and drug discovery. qyaobio.com

The Strategic Role of the Dinitrophenyl (Dnp) Group in Peptide-Based Assays

The 2,4-dinitrophenyl (Dnp) group is a key component in many fluorogenic peptide substrates, where it functions effectively as a quenching moiety. nih.govbachem.com In FRET-based assays, the Dnp group is paired with a fluorophore. researchgate.net For the FRET mechanism to be efficient, the emission spectrum of the fluorophore must overlap with the absorption spectrum of the quencher, and they must be in close proximity (typically 10-100 Å). qyaobio.com When the peptide substrate is intact, the energy from the excited fluorophore is transferred to the Dnp group and dissipated without emitting light. researchgate.netqyaobio.com

Upon cleavage of the peptide backbone by a specific protease, the fluorophore and the Dnp quencher are separated, disrupting the FRET process and leading to an increase in fluorescence emission from the donor fluorophore. qyaobio.com This allows for the quantitative measurement of enzyme activity. qyaobio.com The Dnp group is a popular choice because it is relatively small, inexpensive, and can be easily incorporated into peptide substrates. nih.gov It is frequently paired with various fluorophores, including:

o-Aminobenzoic acid (Abz) researchgate.netlistlabs.com

(7-Methoxycoumarin-4-yl)acetyl (Mca) bachem.comrndsystems.com

Fluorescein isothiocyanate (FITC) bachem.com

Tryptophan (Trp) bachem.com

Significance of D-Amino Acid Incorporation, specifically D-Arginine, for Proteolytic Stability and Design Principles

Naturally occurring peptides and proteins are composed almost exclusively of L-amino acids. lifetein.com This makes them susceptible to degradation by proteases, which are enzymes evolved to recognize and cleave peptide bonds between L-amino acids. nih.govwikipedia.org This rapid degradation in vivo is a major limitation for the therapeutic and research applications of many peptides. pnas.org

A key strategy to overcome this instability is the incorporation of D-amino acids, which are the non-natural enantiomers (mirror images) of L-amino acids. nih.gov Peptides containing D-amino acids are significantly more resistant to proteolysis because they are not recognized as substrates by most endogenous proteases. nih.govpnas.org This enhanced stability increases the biological half-life of the peptide, making it a more robust tool for research. lifetein.comnih.gov

The inclusion of D-Arginine in the peptide Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH is a deliberate design choice. Arginine is a common residue in the recognition sequences of many proteases, such as basophilic Ser/Thr kinases. nih.gov By replacing the natural L-Arginine with its D-enantiomer at a key position, the peptide retains its ability to bind to the target enzyme's active site while resisting cleavage. This modification enhances its stability against degradation by other contaminating proteases that might be present in a biological sample, ensuring that the observed activity is specific to the enzyme of interest. pnas.orgfrontiersin.org This design principle of partial D-amino acid substitution allows for the creation of synthetic antigens and substrates with both preserved recognition properties and high enzymatic stability. pnas.org

Structure

2D Structure

Properties

IUPAC Name |

2-[[5-amino-2-[[2-[2-[[2-[[2-[[5-amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H61N15O15/c1-4-20(2)33(38(64)48-21(3)34(60)46-18-31(58)49-24(11-14-30(42)57)36(62)51-25(39(65)66)7-5-15-45-40(43)44)52-32(59)19-47-35(61)23(10-13-29(41)56)50-37(63)27-8-6-16-53(27)26-12-9-22(54(67)68)17-28(26)55(69)70/h9,12,17,20-21,23-25,27,33H,4-8,10-11,13-16,18-19H2,1-3H3,(H2,41,56)(H2,42,57)(H,46,60)(H,47,61)(H,48,64)(H,49,58)(H,50,63)(H,51,62)(H,52,59)(H,65,66)(H4,43,44,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAKOQKTQAUHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H61N15O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

992.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies for Dnp Pro Gln Gly Ile Ala Gly Gln D Arg Oh

Advanced Peptide Synthesis Techniques for Oligopeptides of This Complexity

The synthesis of a nine-residue peptide with both N-terminal modification and an unnatural amino acid necessitates careful selection and optimization of the synthesis strategy. Both solid-phase and solution-phase techniques offer viable pathways, each with distinct advantages and challenges.

Solid-Phase Peptide Synthesis (SPPS) Optimization for Dnp-Peptide Sequences

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, allowing for the stepwise assembly of amino acids on a solid support. nih.govresearchgate.net For a complex sequence like Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH, several optimization parameters are critical to maximize yield and purity.

The choice of resin is a fundamental consideration. For the synthesis of a C-terminal carboxylic acid, a resin such as 2-chlorotrityl chloride resin is often employed due to its acid-labile nature, which allows for the cleavage of the peptide from the resin while keeping acid-labile side-chain protecting groups intact if necessary. nih.gov The substitution level of the resin is also a key factor; a lower substitution resin (e.g., 0.1-0.4 mmol/g) is generally preferred for longer or more complex peptides to minimize aggregation of the growing peptide chains. nih.gov

The complexity of the Pro-Gln-Gly-Ile-Ala-Gly-Gln sequence, with its mix of hydrophobic (Ile, Ala) and polar (Gln) residues, as well as the presence of Proline, can lead to challenges such as incomplete coupling reactions and aggregation. kbdna.com To mitigate these issues, potent coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often used to ensure high coupling efficiency. creative-peptides.com Additives such as Oxyma Pure can also be included to suppress racemization, a significant risk during amino acid activation and coupling. creative-peptides.com

Table 1: Key Optimization Parameters for SPPS of this compound

| Parameter | Recommended Strategy | Rationale |

| Resin | 2-Chlorotrityl chloride resin | Allows for mild cleavage conditions to yield the C-terminal carboxylic acid. |

| Resin Loading | Low (0.1-0.4 mmol/g) | Minimizes peptide chain aggregation during synthesis. nih.gov |

| Coupling Reagents | HBTU, HATU with an additive like Oxyma Pure | Maximizes coupling efficiency and suppresses racemization. creative-peptides.com |

| Synthesis Technology | Microwave-assisted SPPS | Accelerates reaction times and can improve synthesis of difficult sequences. researchgate.net |

| Monitoring | Real-time deprotection monitoring | Ensures complete removal of the Fmoc protecting group before the next coupling step, preventing deletion sequences. asm.orgnih.gov |

Solution-Phase Synthesis Considerations for Large Peptides

While SPPS is often the method of choice for research-scale synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of peptides. libretexts.orgbachem.com For a nonapeptide like this compound, a fragment condensation approach in solution is a plausible strategy. lifetein.com

This would involve the synthesis of smaller, protected peptide fragments, which are then coupled together in solution. For instance, the peptide could be synthesized by coupling a Dnp-Pro-Gln-Gly fragment with an Ile-Ala-Gly-Gln-D-Arg fragment. This approach allows for the purification of the intermediate fragments, which can lead to a higher purity of the final product. nih.gov

A significant challenge in solution-phase synthesis is the potential for racemization at the C-terminal amino acid of the coupling fragment. lifetein.com Careful selection of coupling reagents and reaction conditions is therefore paramount. The solubility of the protected peptide fragments can also be a limiting factor, requiring careful solvent selection. americanpeptidesociety.org

Despite these challenges, LPPS offers the advantage of easier scalability and the potential for higher yields in certain cases, especially for shorter to medium-length peptides. americanpeptidesociety.org

Chemical Strategies for Dinitrophenyl (Dnp) Labeling and Conjugation

The dinitrophenyl (Dnp) group serves as a useful chromophoric label for peptides, facilitating their detection and quantification. The most common method for introducing a Dnp group at the N-terminus of a peptide is through the use of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent.

The labeling reaction is typically carried out after the full peptide chain has been assembled and deprotected on the solid support, but before cleavage from the resin. The free N-terminal amino group of the proline residue reacts with FDNB under basic conditions to form a stable Dnp-amino bond.

Alternatively, the Dnp group can be introduced as the first building block in the synthesis in the form of Dnp-Pro-OH. This approach, however, requires that the Dnp group is stable to all subsequent synthesis and cleavage conditions.

The Dnp group can also be used as a tool for monitoring the efficiency of the synthesis. In a strategy known as "end-capping," any unreacted amino groups on the resin after a coupling step can be intentionally capped with a Dnp group using DNFB. pacific.edunih.gov This prevents the formation of deletion peptides and the Dnp-labeled capped sequences can be easily separated from the desired full-length peptide during purification due to their different chromatographic properties. pacific.edunih.gov

Stereochemical Control and Functional Implications of D-Arginine Introduction

The incorporation of a D-amino acid, in this case, D-Arginine, at the C-terminus of the peptide is a deliberate modification with significant functional implications.

The introduction of D-amino acids is known to enhance the proteolytic stability of peptides. nih.govnih.gov Proteases, which are enzymes that cleave peptide bonds, are highly stereospecific and typically recognize and cleave peptide bonds between L-amino acids. wikipedia.org The presence of a D-amino acid at the C-terminus can render the adjacent peptide bond resistant to cleavage by many common proteases, thereby increasing the in vivo half-life of the peptide.

From a synthetic standpoint, the incorporation of D-Arginine is straightforward using standard SPPS or LPPS protocols, simply by using the appropriately protected D-Arginine derivative during the synthesis. It is crucial to use a high-quality, enantiomerically pure D-Arginine building block to avoid the introduction of diastereomeric impurities.

The functional role of D-Arginine extends beyond simply conferring protease resistance. Arginine itself, with its positively charged guanidinium (B1211019) group, is a key residue in many enzyme-substrate interactions. researchgate.net The presence of a D-Arginine at the C-terminus could influence the binding affinity and specificity of the peptide for its target enzyme or receptor. For example, if this peptide is a substrate for a particular enzyme, the D-configuration of the terminal arginine could alter the kinetics of the enzymatic reaction. Studies have shown that D-Arginine can have different metabolic fates and distribution in the body compared to its L-enantiomer. nih.gov

Biochemical Characterization and Enzymatic Hydrolysis Profiles of Dnp Pro Gln Gly Ile Ala Gly Gln D Arg Oh

Comprehensive Substrate Specificity Determinations for Various Protease Classes

The susceptibility of a peptide substrate to enzymatic cleavage is highly dependent on its primary sequence and the specific recognition motifs required by different proteases. The sequence of Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH contains several potential cleavage sites, making it a versatile substrate for probing the specificity of a range of protease classes.

Identification and Elucidation of Cleavage Sites (e.g., Gly-Ile bond)

While direct experimental data for the cleavage of this compound is not extensively documented, the cleavage sites can be inferred from studies on analogous peptides and the known specificities of various proteases. A prominent potential cleavage site within this peptide is the Gly-Ile bond. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are well-known for their ability to cleave the peptide bond between glycine and a hydrophobic residue such as leucine or isoleucine in synthetic fluorogenic substrates. For instance, MMP-1 and MMP-2 have been shown to hydrolyze the Gly-Leu bond in the substrate Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 nih.gov. Similarly, MMP-1 cleaves the Gly-Leu bond in fluorogenic triple-helical substrates designed to mimic collagen nih.govacs.org. Given this precedent, the Gly-Ile bond in this compound represents a probable site of hydrolysis by various MMPs.

Another potential, though less common, cleavage site is after the glutamine (Gln) residues. While most proteases exhibit specificity for basic or hydrophobic residues, certain glutamine-specific endoproteases have been identified, particularly in oral fluids, which preferentially cleave after Gln, especially in the Xaa-Pro-Gln motif sinica.edu.twnih.gov. The presence of two Pro-Gln sequences in the Dnp-peptide suggests it could be a substrate for such specialized proteases.

Comparative Analysis Across Different Enzyme Families (e.g., Metalloproteinases, Serine Proteases)

The hydrolysis of this compound is expected to vary significantly between different enzyme families due to their distinct substrate specificities.

Matrix Metalloproteinases (MMPs): As discussed, MMPs are strong candidates for cleaving this peptide at the Gly-Ile bond. The specificity of different MMPs for this substrate would likely differ. For instance, MMP-13 often exhibits higher catalytic efficiency towards similar fluorogenic substrates compared to MMP-1, MMP-2, or MMP-3 nih.govacs.org. The substrate contains proline at the P2' position relative to the potential Gly-Ile cleavage site, a feature that can influence substrate recognition by MMPs.

Serine Proteases: Many serine proteases, such as trypsin, typically cleave after basic amino acid residues like arginine and lysine. The presence of a D-Arginine at the C-terminus would likely render this site resistant to trypsin cleavage, as proteases are stereospecific mdpi.comnih.gov. However, other serine proteases with different specificities might cleave at other sites within the peptide. For example, some serine proteases can cleave after glutamine, although this is less common nih.gov. The efficiency of such cleavage would depend on the specific enzyme and the surrounding amino acid sequence.

Detailed Kinetic Parameters of Enzymatic Reactions with the Dnp-peptide Substrate

To quantitatively assess the efficiency and specificity of an enzyme for a given substrate, it is essential to determine the kinetic parameters of the enzymatic reaction. These parameters include the Michaelis-Menten constant (Km), the catalytic rate (kcat), and the specificity constant (kcat/Km).

Measurement and Interpretation of Michaelis-Menten Constants (Km)

The Michaelis-Menten constant, Km, is a measure of the affinity of an enzyme for its substrate. A lower Km value indicates a higher affinity. For the hydrolysis of Dnp-peptide substrates by proteases, Km values can vary widely depending on the enzyme and the specific peptide sequence. For example, in the hydrolysis of a fluorogenic triple-helical substrate by MMP-1, a Km of 61.2 μM was reported nih.govacs.org. For other Dnp-peptide substrates, Km values for MMPs can range from the low micromolar to the millimolar range. The Km for the interaction of this compound with a specific protease would reflect how tightly the enzyme binds to this particular sequence.

Determination of Catalytic Rates (kcat) and Specificity Constants (kcat/Km)

The following interactive table presents kinetic parameters for the hydrolysis of various analogous Dnp-peptide substrates by different matrix metalloproteinases, providing a comparative framework for the potential enzymatic hydrolysis of this compound.

| Substrate | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | MMP-1 | 2.5 | 27.5 | 92,200 |

| Dnp-Pro-Leu-Ala-Leu-Trp-Ala-Arg | MMP-1 | 1.2 | 130 | 9,400 |

| Mca-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Lys(Dnp)-Gly | MMP-2 | - | - | 11,000 |

| Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH₂ | MMP-3 | - | - | 59,400 |

| fTHP-3 (Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly-Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Val-Arg) | MMP-1 | 0.080 | 61.2 | 1,307 |

| fTHP-3 (Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly-Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Val-Arg) | MMP-13 | - | - | > MMP-1 |

Data is for analogous substrates and serves as a reference.

Applications of Dnp Pro Gln Gly Ile Ala Gly Gln D Arg Oh in Advanced Protease Research and Enzymology

Development and Validation of Quantitative Enzymatic Assays

The unique properties of the Dnp group are leveraged to design both spectrophotometric and fluorogenic assays for quantifying protease activity.

The peptide Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH is a substrate designed for the assay of collagenase activity. glpbio.com The core principle of the spectrophotometric assay relies on the enzymatic cleavage of the peptide bond between Glycine (Gly) and Isoleucine (Ile). When a collagenase, such as Matrix Metalloproteinase-1 (MMP-1), cleaves this bond, it liberates two smaller fragments.

The primary product of interest for detection is the N-terminal fragment containing the Dnp group, identified as Dnp-Pro-Gln-Gly. glpbio.com The other product is the C-terminal fragment, Ile-Ala-Gly-Gln-D-Arg-OH. The Dnp-Pro-Gln-Gly fragment can be separated from the unreacted substrate and the other cleavage product, typically using an organic solvent extraction. The amount of the liberated, Dnp-containing fragment is then quantified by measuring its absorbance with a spectrophotometer. This allows for a direct measurement of the rate of enzyme activity. This peptide is specifically recognized as a substrate for animal collagenase. peptide.co.jppeptidepharma.com

While this compound is primarily used in spectrophotometric assays, the Dnp moiety is a cornerstone component in another, more sensitive class of assays: Förster Resonance Energy Transfer (FRET) or Internally Quenched Fluorescent (IQF) peptide assays. nih.govproteogenix.science

Principles: FRET is a distance-dependent interaction between two dye molecules, a fluorescent donor (fluorophore) and a non-fluorescent acceptor (quencher). proteogenix.science In a FRET peptide substrate, a fluorophore and a quencher are incorporated into the same peptide sequence. When the peptide is intact, the donor and acceptor are in close proximity (typically 1-10 nm), and the quencher group absorbs the energy emitted by the fluorophore, resulting in little to no fluorescence. proteogenix.science When a protease cleaves the peptide bond between the fluorophore and the quencher, they diffuse apart. This separation eliminates the quenching effect, and the fluorophore emits light upon excitation, leading to a measurable increase in fluorescence intensity that is proportional to the rate of enzymatic cleavage. proteogenix.scienceresearchgate.net

Practicalities of Dnp as a Quencher: The 2,4-dinitrophenyl (Dnp) group is an effective and widely used quencher in FRET-based protease assays. nih.govnih.gov It offers several practical advantages over other quenchers like Dabcyl. Dnp is significantly smaller and less expensive, making it easier to incorporate into synthetic peptides without causing steric hindrance that might interfere with enzyme binding. nih.govproteogenix.science Furthermore, its lower hydrophobicity can improve the solubility of the peptide substrate in aqueous assay buffers. nih.gov

Dnp is commonly paired with fluorophores such as 7-methoxy-coumarin-4-yl acetic acid (Mca) or N-methylanthranilic acid (Nma). proteogenix.sciencenih.govpeptanova.de Another effective pairing is with 7-amino-4-carbamoylmethylcoumarin (ACC), where the ACC/DNP pair has been shown to improve assay sensitivity by up to 10-fold. nih.gov In some designs, the natural fluorescence of the amino acid Tryptophan (Trp) is quenched by a Dnp group on the N-terminus; hydrolysis relieves this quenching, providing a continuous fluorescent signal. peptide.comnih.gov

In-depth Characterization and Profiling of Matrix Metalloproteinases (MMPs)

Dnp-containing peptide substrates are instrumental in characterizing the activity and specificity of individual members of the matrix metalloproteinase family.

Dnp-based substrates are highly effective for measuring the activity of Matrix Metalloproteinase-2 (MMP-2, also known as gelatinase A). A proteomics-based study comparing the substrate degradomes of MMP-2 and MMP-9 found that under identical conditions, MMP-2 was significantly more active, generating 201 cleavage products from a pool of fibroblast-secreted proteins. nih.gov This highlights the broad substrate specificity of MMP-2.

Fluorogenic peptides containing the Dnp group have been used to determine the kinetic parameters of MMP-2. For instance, a substrate with a sequence very similar to the titular peptide, Dnp-Pro-Gln-Gly~Ile-Ala-Gly-Trp, was shown to be hydrolyzed by MMP-2. nih.gov The efficiency of various substrates for MMP-2 has been quantified, revealing a wide range of catalytic efficiencies (kcat/KM) depending on the peptide sequence.

| Substrate Sequence | kcat/KM (M-1s-1) | Reference |

|---|---|---|

| Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH₂ | 58,000 | nih.gov |

| Dnp-Pro-Gln-Gly~Ile-Ala-Gly-Trp | 4,200 | nih.gov |

| Mca-Pro-Leu-Gly~Leu-Dpa-Ala-Arg-NH₂ | 629,000 | nih.gov |

| Dabcyl-Gaba-Pro-Gln-Gly~Leu-Glu(Edans)-Ala-Lys-NH₂ | 619,000 | nih.gov |

Table 1: Comparative catalytic efficiency of MMP-2 with different peptide substrates. The cleavage site is indicated by ~. Mca, Dabcyl, and Edans are components of FRET-based substrates.

The catalytic activity of Matrix Metalloproteinase-9 (MMP-9, or gelatinase B) is also frequently studied using Dnp-containing peptide substrates. peptide.comechelon-inc.com Research has shown that MMP-9 activity can be detected in biological fluids like human seminal plasma using a fluorescent substrate, Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2. nih.gov

However, direct comparative studies have revealed significant differences in the substrate preferences of MMP-2 and MMP-9. In a quantitative proteomics experiment, MMP-9 was found to be far more selective than MMP-2, cleaving only 19 substrates under conditions where MMP-2 cleaved 201. nih.gov Notably, all 19 of the MMP-9 substrates were also cleaved by MMP-2, suggesting a more restricted substrate repertoire for MMP-9. nih.gov This difference in activity is critical for understanding the distinct biological roles of these two closely related enzymes.

This compound is specifically identified as a substrate for animal collagenase, an enzyme class for which Matrix Metalloproteinase-1 (MMP-1) is a primary example. peptide.co.jppeptidepharma.com The cleavage of this peptide allows for the direct investigation of MMP-1's enzymatic function.

The utility of Dnp-peptides in studying MMP-1 is further demonstrated by kinetic analyses of similar substrates. For example, the substrate Dnp-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH was used to determine a Michaelis-Menten constant (Km) of 26.61 μM for MMP-1, providing a quantitative measure of the enzyme's affinity for that substrate. medchemexpress.com Research using other Dnp-containing substrates has shown that the catalytic efficiency of MMP-1 is largely determined by its catalytic domain, with the C-terminal hemopexin-like domain having little influence on the hydrolysis of small peptide substrates. nih.gov

| Enzyme Form | Substrate | kcat/KM (M-1s-1) | Reference |

|---|---|---|---|

| Full Length MMP-1 | Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH₂ | 653 | nih.gov |

| MMP-1 (19 kDa catalytic domain) | Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH₂ | 3,350 | nih.gov |

Table 2: Catalytic efficiency of different forms of MMP-1 with a Dnp-peptide substrate, demonstrating the activity of the catalytic domain. The cleavage site is indicated by ~.

Investigations into Matrix Metalloproteinase-8 (MMP-8) Substrate Interactions

While this compound is recognized as a substrate for matrix metalloproteinases, specific detailed studies focusing exclusively on its interaction with Matrix Metalloproteinase-8 (MMP-8), or neutrophil collagenase, are not extensively detailed in the available research. However, its established role as a substrate for other closely related collagenases, such as MMP-1, suggests its potential utility in studies involving MMP-8. peptidepharma.com The peptide's core sequence is designed to be recognized and cleaved by the catalytic domains of these enzymes, and further research could elucidate the specific kinetic parameters (Km and kcat) for MMP-8.

Broad Spectrum MMP Profiling and Comparative Enzymology

This compound has been identified as a substrate for MMP-1 (fibroblast collagenase). peptidepharma.com This characteristic, combined with its original design as a substrate for vertebrate collagenases in general, underscores its application in broad-spectrum MMP profiling. jst.go.jppeptide.co.jp Researchers can utilize this peptide to conduct comparative enzymology studies, assessing the activity of various MMPs from different sources or under diverse conditions. By measuring the rate of hydrolysis of this single, consistent substrate by different proteases (e.g., MMP-1, MMP-8, and other collagenases), investigators can compare their catalytic efficiencies and substrate specificities. This approach is fundamental for understanding the distinct yet overlapping roles of different MMPs in physiological and pathological processes.

Exploration of Other Mammalian and Non-Mammalian Peptidases and Proteases

The utility of this compound extends beyond the MMP family to a range of other peptidases.

Studies on Vertebrate Collagenases

The peptide this compound was originally developed as a synthetic substrate specifically for the study of vertebrate collagenases. jst.go.jppeptide.co.jp Its design allows for the sensitive and specific measurement of collagenase activity in a variety of biological samples. The cleavage of the peptide bond between Glycine (Gly) and Isoleucine (Ile) by collagenase releases the Dnp-containing fragment, which can be quantified to determine enzyme activity. A key early reference for its use was published in 1977, establishing its role in this area of research. peptide.co.jp

Characterization of Human Serum Peptidases

Research has identified a peptidase in human serum that is capable of hydrolyzing this compound. jst.go.jp Studies have partially characterized this enzymatic activity, revealing significant correlations with various physiological and pathological states. jst.go.jp The peptidases responsible for this hydrolysis in serum have been identified as metallo-enzymes. jst.go.jp

Key findings from the characterization of this serum peptidase activity are summarized in the table below.

| Category | Finding | Citation |

| Clinical Significance | Enzyme activity is notably elevated in patients with hepatic diseases, particularly alcoholic and drug-induced hepatitis. | jst.go.jp |

| Correlation with Other Markers | In liver disease patients, the peptide-hydrolyzing activity shows a high correlation with Suc-(Ala)3-pNA-hydrolyzing activity and serum γ-GTP levels. | jst.go.jp |

| Healthy Demographics | In healthy adults, enzyme activity is higher in males than in females and tends to increase with age. | jst.go.jp |

| Molecular Size Analysis | Chromatography of serum from healthy adults revealed two active fractions with molecular weights of approximately 2,000 kDa and 200 kDa. | jst.go.jp |

| Cancer Patient Profile | In a patient with carcinoma, a third active peak appeared around 800 kDa, co-eluting with α2-macroglobulin. | jst.go.jp |

Establishment of Standard Enzyme Unit Definitions and Assay Reproducibility Protocols

The use of a chemically defined, synthetic substrate like this compound is instrumental in establishing standardized and reproducible enzyme assays. jst.go.jp Because the substrate has a consistent structure and purity, it allows for the clear definition of enzyme units, where one unit of activity can be expressed as the amount of enzyme that hydrolyzes a specific amount of the substrate per unit of time under controlled conditions (e.g., pH, temperature, substrate concentration).

A related peptide, Dnp-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg, is used as a reference substrate in collagenase assays, highlighting the role of such compounds in standardization. peptide.co.jp The development of a reproducible protocol is critical for comparing results across different laboratories and studies.

The table below outlines the essential components of a standardized assay protocol using this peptide.

| Parameter | Description | Purpose |

| Substrate | This compound | Provides a consistent and specific molecule for the enzyme to act upon. |

| Buffer System | Defined pH and ionic strength | Ensures optimal and stable enzyme activity, allowing for reproducibility. |

| Temperature | Constant and controlled | Enzyme kinetics are highly sensitive to temperature; consistency is key. |

| Enzyme Source | Purified enzyme or biological sample | The material being assayed for proteolytic activity. |

| Detection Method | Spectrophotometry | Measures the increase in absorbance from the released Dnp-containing fragment over time. |

| Unit Definition | µmol of substrate cleaved per minute | A standardized measure of enzyme activity based on the rate of reaction. |

Mechanistic Investigations of Protease Activation (e.g., Aminophenylmercuric Acetate (B1210297) (APMA) Activation)

This compound is frequently used as a substrate in assays to measure the activity of proteases following their activation. A common method for activating pro-matrix metalloproteinases (pro-MMPs) in vitro is through treatment with 4-aminophenylmercuric acetate (APMA). nih.govnih.gov

The activation mechanism, known as the "cysteine switch," involves the organomercurial compound APMA reacting with the thiol group of a conserved cysteine residue within the pro-domain of the zymogen. nih.gov This cysteine's side chain normally coordinates with the catalytic zinc ion at the active site, keeping the enzyme in an inactive, or latent, state. nih.gov The interaction with APMA disrupts this bond, causing a conformational change in the pro-enzyme. nih.gov This initial change can lead to autocatalytic cleavage of the pro-domain, resulting in a fully active MMP. nih.govnih.gov Once the protease is activated by APMA, its catalytic activity can be reliably quantified by measuring the rate at which it cleaves a fluorogenic or chromogenic substrate like this compound.

Advanced Methodological Considerations and Technical Aspects for Research Using Dnp Pro Gln Gly Ile Ala Gly Gln D Arg Oh

Optimization of Reaction Conditions: Buffer Systems, pH, and Cofactor Requirements

The catalytic efficiency of enzymes acting on Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH is highly dependent on the specific conditions of the biochemical assay. Optimization of buffer systems, pH, and the presence of necessary cofactors is paramount for obtaining accurate and reproducible kinetic data.

Buffer Systems: A variety of buffer systems have been successfully employed for assays involving this peptide substrate. Tris-based buffers are the most common choice for maintaining a stable pH environment. peptide.co.jppeptide.co.jp For MMP activity assays, a comprehensive buffer often includes not only a buffering agent but also salts and detergents to maintain enzyme stability and prevent non-specific interactions.

pH: The optimal pH for assays using this substrate is generally around 7.5, which aligns with the physiological pH at which most MMPs exhibit maximal activity. peptide.co.jppeptide.co.jpnih.gov While one source notes a pH optimum of 10.5, this appears to be an outlier and may not be relevant for typical collagenase or MMP assays. biosynth.com

Cofactor Requirements: Matrix metalloproteinases are zinc-dependent endopeptidases, but their activity and stability also critically depend on the presence of calcium ions (Ca²⁺). Therefore, assay buffers must be supplemented with calcium chloride (CaCl₂). nih.govnih.gov The typical concentration of CaCl₂ ranges from 5 mM to 10 mM. nih.govnih.govbiorxiv.org

| Buffer Component | Concentration | Purpose | Reference |

|---|---|---|---|

| Tris-HCl or Tricine | 50 mM | Buffering Agent (maintains pH) | peptide.co.jpnih.govbiorxiv.org |

| Sodium Chloride (NaCl) | 50 mM - 200 mM | Maintains ionic strength | nih.govnih.gov |

| Calcium Chloride (CaCl₂) | 5 mM - 10 mM | Essential cofactor for MMP activity/stability | nih.govnih.govbiorxiv.org |

| Brij-35 | 0.05% (w/v) | Non-ionic detergent to prevent aggregation | nih.govbiorxiv.org |

Strategies for Compound Handling, Stability, and Long-Term Storage to Maintain Activity

The integrity and activity of this compound rely on appropriate handling and storage procedures to prevent degradation and ensure experimental consistency.

Handling and Solubility: This peptide is typically supplied as a lyophilized powder. peptidepharma.comcaymanchem.com For use, it should be carefully reconstituted. It is soluble in aqueous buffers such as 0.05 M Tris-HCl at pH 7.5, achieving concentrations around 0.5 mM. peptide.co.jppeptide.co.jp For creating concentrated stock solutions, dimethyl sulfoxide (B87167) (DMSO) is often used before further dilution into the final aqueous assay buffer. biorxiv.org

Stability and Storage: To maintain its chemical integrity and biological activity over time, long-term storage at -20°C is recommended. peptidepharma.compeptide.co.jpchemimpex.com Under these conditions, the compound is stable for at least one year. peptidepharma.com For shipping or short-term transport, the compound is typically maintained at 4°C. peptidepharma.com Repeated freeze-thaw cycles of stock solutions should be avoided to prevent peptide degradation. It is advisable to aliquot the reconstituted peptide into single-use volumes for storage.

| Parameter | Recommendation | Reason | Reference |

|---|---|---|---|

| Physical Form | Lyophilized Powder | Enhances long-term stability | peptidepharma.comcaymanchem.com |

| Long-Term Storage | -20°C | Preserves peptide integrity for ≥ 1 year | peptidepharma.compeptide.co.jppeptide.co.jp |

| Shipping Condition | 4°C | Maintains stability during transit | peptidepharma.com |

| Reconstitution Solvents | Aqueous Buffer (e.g., Tris-HCl) or DMSO (for stock) | Solubilizes the peptide for experimental use | peptide.co.jpbiorxiv.org |

| Handling of Solutions | Aliquot into single-use volumes; avoid freeze-thaw cycles | Minimizes degradation from physical stress | - |

Integration with Complementary Biochemical Techniques (e.g., Zymography, SDS-PAGE)

While direct fluorometric assays using this compound provide quantitative kinetic data, integrating these results with other biochemical techniques offers a more comprehensive understanding of enzyme behavior.

Zymography: Gelatin zymography is a powerful complementary method, particularly for studying MMP-2 and MMP-9. nih.gov This technique involves electrophoresis of protein samples on a polyacrylamide gel co-polymerized with a protein substrate, typically gelatin. After electrophoresis, the gel is incubated in a buffer that promotes enzyme activity, and areas of proteolytic activity appear as clear bands against a stained background. Zymography is widely used to assess the activation status of MMPs (pro-form vs. active form) and to confirm the presence of gelatinolytic activity in complex biological samples, thereby corroborating data from solution-based peptide cleavage assays. researchgate.netnih.gov

SDS-PAGE and Western Blotting: To validate the specific cleavage of protein substrates by MMPs, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is an indispensable tool. nih.gov Following incubation of a target protein with an enzyme, the reaction products can be separated by size using SDS-PAGE and visualized with stains like silver stain. nih.gov This allows for the direct observation of substrate degradation and the appearance of smaller cleavage fragments. This approach is crucial for confirming that the activity measured with the Dnp-peptide corresponds to the enzyme's ability to process larger, more complex protein targets.

Adaptations for High-Throughput Screening (HTS) in Enzyme Modulator Discovery

The properties of this compound make it highly suitable for adaptation to high-throughput screening (HTS) formats, which are essential for the discovery of novel enzyme inhibitors or activators.

The core principle of the assay—a "turn-on" fluorescent signal upon substrate cleavage—is ideal for HTS. nih.govnih.gov The reaction can be conducted in multi-well microplates (e.g., 96- or 384-well formats) and monitored in real-time using a microplate spectrofluorometer. nih.gov This setup allows for the simultaneous testing of thousands of compounds from chemical libraries for their ability to modulate enzyme activity. A reduction in the rate of fluorescence increase in the presence of a test compound indicates potential inhibition. The assay's sensitivity allows for the use of low enzyme and substrate concentrations, which is cost-effective for large-scale screens. wjgnet.com The continuous nature of the assay provides rapid kinetic data, facilitating the efficient identification and characterization of lead compounds for drug development. nih.govwjgnet.com

Broader Academic and Research Implications of Dnp Pro Gln Gly Ile Ala Gly Gln D Arg Oh Research

Advancing the Understanding of Proteolytic Pathways and Their Biological Significance

Research utilizing Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH has been instrumental in dissecting the activity and specificity of proteolytic enzymes, particularly collagenases. This peptide is a well-established substrate for animal collagenase and specifically for matrix metalloproteinase-1 (MMP-1). nih.govpeptide.co.jp The cleavage of the peptide bond between Glycine (Gly) and Isoleucine (Ile) by these enzymes results in the formation of the smaller fragment Dnp-Pro-Gln-Gly. tandfonline.com

The use of this defined, synthetic substrate allows for precise and reproducible measurements of enzyme kinetics and activity. This has been fundamental in characterizing the enzymatic function of collagenases under various conditions. By providing a standardized method to quantify collagenase activity, researchers can investigate the roles of these enzymes in both normal physiological processes, such as tissue remodeling and wound healing, and in pathological conditions like arthritis, tumor cell invasion, and metastasis, where MMP activity is often dysregulated. nih.gov

A seminal study by Masui et al. in 1977 established the use of this peptide as a substrate for the quantitative determination of collagenase activity, laying the groundwork for subsequent research in this area. peptide.co.jp The ability to accurately measure the activity of specific MMPs is a critical first step in understanding their complex roles in the extracellular matrix breakdown and in the activation of other zymogens. nih.gov

Contribution to Fundamental Research in Peptide-Based Drug Discovery and Design Methodologies

The study of synthetic peptide substrates like this compound has significantly contributed to the methodologies of peptide-based drug discovery. nih.govacs.orgmdpi.com Peptides are increasingly recognized for their therapeutic potential due to their high selectivity and potency, offering an alternative to traditional small-molecule drugs. nih.gov

The development of specific substrates for proteases is a cornerstone in the process of designing and screening potential inhibitors. By understanding the substrate specificity of an enzyme like MMP-1 through its interaction with this compound, researchers can rationally design inhibitor molecules that can effectively block the enzyme's active site. This substrate-based approach is a fundamental strategy in the development of targeted therapies for diseases characterized by excessive protease activity. nih.gov

Furthermore, the methodologies developed for synthesizing and analyzing such peptides have broader applications in the field of peptide chemistry and drug development. These techniques are crucial for creating more complex and stable peptide-based therapeutics, including those designed to mimic natural peptides or to disrupt protein-protein interactions. nih.govmdpi.com The knowledge gained from working with this and similar peptides aids in refining the processes of solid-phase peptide synthesis, purification, and characterization, which are essential for the production of new drug candidates.

Enabling the Development of Sophisticated Biochemical Tools for Diagnostic Research

The specific interaction between this compound and collagenases has enabled its use as a sophisticated biochemical tool in diagnostic research. nih.gov The peptide can be incorporated into various assay formats to detect and quantify the activity of specific proteases in biological samples. mdpi.com These assays can serve as valuable diagnostic or prognostic biomarkers for a range of diseases. nih.govnih.gov

For instance, elevated levels of MMP activity are associated with numerous inflammatory diseases and cancers. Assays utilizing this compound can be designed to measure this activity in patient samples, such as serum or synovial fluid, providing clinicians with valuable information for diagnosis, staging, and monitoring of treatment responses. nih.govbiosynth.com The cleavage of the Dnp-labeled peptide can be monitored spectrophotometrically, providing a straightforward and quantifiable readout of enzyme activity.

The development of such diagnostic tools relies on the availability of well-characterized and specific substrates. The research invested in understanding the interaction of this compound with its target enzymes directly translates into more reliable and sensitive diagnostic assays. mdpi.com

Future Directions in Rational Design of Tailored Synthetic Peptide Substrates and Inhibitors

The foundational knowledge gained from studying this compound continues to inform the rational design of new and improved peptide-based tools. Future research will likely focus on creating substrates with even greater specificity for different members of the MMP family, allowing for more precise dissection of their individual roles in health and disease. nih.gov

Moreover, the principles learned from the interaction of this peptide with its enzyme can be applied to the design of highly potent and selective peptide inhibitors. By modifying the peptide sequence, for example by introducing non-natural amino acids or by cyclizing the peptide, it is possible to enhance its stability and inhibitory activity. mdpi.com This approach is a key strategy in the development of next-generation therapeutics that can target specific proteases with minimal off-target effects. acs.org

The continual refinement of computational modeling and structural biology techniques will further enhance the ability to rationally design these tailored peptides. By combining experimental data from substrates like this compound with in silico predictions, researchers can accelerate the discovery and optimization of novel peptide-based inhibitors and diagnostic agents.

Q & A

Q. What is the biochemical role of Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH in matrix metalloproteinase (MMP) research?

Methodological Answer: This synthetic peptide is a chromogenic substrate designed to measure MMP-2 and MMP-9 activity via hydrolysis at the Gly-Ile bond. The 2,4-dinitrophenyl (DNP) group acts as a quenching moiety, enabling spectrophotometric detection of enzymatic cleavage at 324 nm. Researchers should prepare assays in buffer systems containing 50 mM Tris-HCl (pH 7.0), 5 mM CaCl₂, and 1 μM ZnCl₂ to mimic physiological conditions .

Q. How is enzymatic activity quantified using this substrate?

Methodological Answer: One unit of MMP activity is defined as the hydrolysis of 1 μmol of substrate per minute at 37°C. Researchers should perform kinetic assays using a microplate reader, monitoring absorbance changes over time. A standard curve with purified MMP-2/MMP-9 (e.g., 0.1–10 mU/mL) is recommended for calibration. Data should be normalized to protein concentration (Bradford assay) and reported as specific activity (mU/mg) .

Q. What storage conditions ensure substrate stability?

Methodological Answer: Aliquot the substrate in 200 mM NaCl, 50 mM Tris-HCl (pH 7.0), and 0.05% Brij®-35 detergent to prevent aggregation. Store at -70°C to avoid freeze-thaw degradation. Pre-thawed aliquots should be used immediately and not re-frozen .

Advanced Research Questions

Q. How can researchers address variability in reported specific activities of MMPs using this substrate?

Methodological Answer: Discrepancies often arise from differences in buffer composition (e.g., Ca²⁺/Zn²⁺ concentrations), substrate purity, or enzyme source (recombinant vs. tissue-extracted). To standardize results:

Q. What experimental strategies optimize sensitivity in low-activity MMP assays?

Methodological Answer:

- Substrate Saturation : Perform kinetic studies to determine and . Use substrate concentrations ≥2× (typically 10–50 μM) to ensure zero-order kinetics.

- Signal Amplification : Pair the DNP-based assay with fluorescence resonance energy transfer (FRET) substrates (e.g., MCA/TAMRA-labeled peptides) for higher sensitivity in complex biological matrices.

- Inhibitor Cocktails : Add protease inhibitors (e.g., AEBSF for serine proteases) to reduce background noise .

Q. How can researchers reconcile contradictory kinetic data from different studies?

Methodological Answer: Contradictions may stem from:

- Enzyme Isoforms : MMP-9 homodimers (≥1,400 mU/mg) exhibit higher activity than monomers. Verify enzyme oligomerization status via SDS-PAGE under non-reducing conditions .

- Substrate Batch Variability : Source substrate from a single validated supplier (e.g., Sigma-Aldrich or Enzo Life Sciences) and include lot numbers in publications.

- Data Normalization : Express activity as turnover number () rather than specific activity to account for enzyme purity differences .

Q. What are common pitfalls in interpreting MMP inhibition studies using this substrate?

Methodological Answer:

- Non-Specific Inhibition : Test inhibitors against unrelated metalloproteases (e.g., angiotensin-converting enzyme) to confirm specificity.

- Chelator Interference : Avoid EDTA in assay buffers, as it deactivates MMPs by sequestering Zn²⁺. Use low-affinity chelators like phenanthroline for reversible inhibition.

- Substrate Depletion : Ensure initial velocity measurements (≤10% substrate consumption) to prevent underestimation of values .

Data Analysis and Validation

Q. How should researchers statistically validate MMP activity data obtained with this substrate?

Methodological Answer:

- Triplicate Assays : Perform three independent experiments with technical triplicates to calculate mean ± SEM.

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude statistically significant outliers.

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to fit or values with 95% confidence intervals .

Q. What computational tools complement experimental findings with this substrate?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model substrate-enzyme interactions, focusing on the Gly-Ile cleavage site.

- Kinetic Simulation : Implement the Michaelis-Menten equation in MATLAB or Python to predict enzyme behavior under varying substrate concentrations.

- Meta-Analysis : Compare kinetic parameters (, ) across studies using systematic review tools (e.g., RevMan) to identify consensus values .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with data integrity standards when publishing MMP studies?

Methodological Answer:

- Raw Data Archiving : Deposit spectrophotometric traces and enzyme activity datasets in repositories like Figshare or Zenodo.

- MIAME Compliance : Adhere to Minimum Information About a Metalloprotease Experiment guidelines, detailing substrate preparation, enzyme sources, and assay conditions.

- Conflict of Interest : Disclose substrate suppliers and funding sources to address potential bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.